Etifoxine Desmethyl impurity

Description

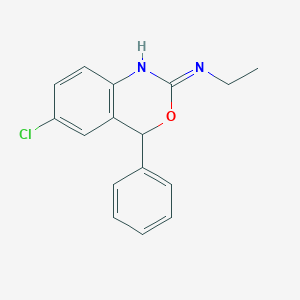

Structure

3D Structure

Properties

Molecular Formula |

C16H15ClN2O |

|---|---|

Molecular Weight |

286.75 g/mol |

IUPAC Name |

6-chloro-N-ethyl-4-phenyl-1,4-dihydro-3,1-benzoxazin-2-imine |

InChI |

InChI=1S/C16H15ClN2O/c1-2-18-16-19-14-9-8-12(17)10-13(14)15(20-16)11-6-4-3-5-7-11/h3-10,15H,2H2,1H3,(H,18,19) |

InChI Key |

UBTQURXIKQMINI-UHFFFAOYSA-N |

Canonical SMILES |

CCN=C1NC2=C(C=C(C=C2)Cl)C(O1)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

The Definitive Guide to Etifoxine Impurity: Identification, Characterization, and Control of Desmethyl Etifoxine (CAS No. 16758-87-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of a critical impurity in the anxiolytic agent Etifoxine: Desmethyl Etifoxine. This document moves beyond a simple identification, offering an in-depth exploration of its chemical identity, including its definitive Chemical Abstracts Service (CAS) number, potential pathways of formation, and robust analytical strategies for its detection and control. We will delve into the causality behind experimental choices for impurity profiling, grounding our discussion in the principles of scientific integrity and regulatory compliance. This guide is intended to serve as an essential resource for professionals engaged in the research, development, and quality control of Etifoxine, ensuring the safety, efficacy, and purity of the final drug product.

Introduction: The Imperative of Impurity Profiling in Etifoxine

Etifoxine (CAS No. 21715-46-8), marketed under trade names like Stresam®, is a non-benzodiazepine anxiolytic agent with a unique dual mechanism of action.[1][2] It modulates GABA-A receptors and stimulates the synthesis of endogenous neurosteroids, offering anxiolysis without the typical sedative and dependence-forming side effects of benzodiazepines.[3][4]

As with any active pharmaceutical ingredient (API), the control of impurities is a matter of paramount importance, directly impacting the safety and efficacy of the medication.[5] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of any impurity present at significant levels. This guide focuses on a specific and crucial process-related impurity and potential metabolite: Desmethyl Etifoxine.

Core Identification and Physicochemical Properties

Through comprehensive database searching and cross-verification with leading chemical reference standard suppliers, the specific impurity has been definitively identified.

The impurity, referred to as Desmethyl Etifoxine, corresponds to the chemical structure where the methyl group at the C4 position of the benzoxazine ring of Etifoxine is replaced by a hydrogen atom.

| Parameter | Information | Source(s) |

| Common Name | Etifoxine Desmethyl Impurity | [6][7][8] |

| CAS Number | 16758-87-5 | [6][7][9][10][11][12][13] |

| Systematic (IUPAC) Name | 6-Chloro-N-ethyl-4-phenyl-4H-benzo[d][6][14]oxazin-2-amine | [6][12][13] |

| Molecular Formula | C₁₆H₁₅ClN₂O | [6][7][9][10][12] |

| Molecular Weight | 286.76 g/mol | [6][9][12] |

The structural difference between Etifoxine and its Desmethyl impurity is illustrated below. This seemingly minor modification results in a change in molecular weight and polarity, which are critical factors for designing effective analytical separation methods.

Caption: Structural relationship between Etifoxine and Desmethyl Etifoxine.

Potential Origins and Formation Pathways

Understanding the origin of an impurity is fundamental to controlling its presence in the final drug substance. Desmethyl Etifoxine can theoretically arise from two primary sources: as a synthetic process impurity or as a degradation product.

Synthetic Pathway

The synthesis of Etifoxine typically involves the reaction of a substituted aminobenzophenone derivative. The Desmethyl impurity could be introduced through:

-

Starting Material Impurity: If the precursor aminobenzophenone is not methylated at the benzylic carbon, its subsequent cyclization would directly lead to the formation of Desmethyl Etifoxine.

-

Incomplete Reaction or Side Reaction: A synthetic route that involves methylation at the C4 position as a final step could result in the Desmethyl analogue as an intermediate or byproduct if the reaction does not proceed to completion.

Degradation Pathway

Forced degradation studies are essential to understand a drug's intrinsic stability.[15][16] Although specific studies detailing the demethylation of Etifoxine are not prevalent in public literature, it is plausible that under certain stress conditions (e.g., strong acidic or oxidative stress), the C4-methyl group could be cleaved. Clearsynth notably categorizes this impurity as a metabolite, suggesting that in vivo enzymatic demethylation is a recognized metabolic pathway for Etifoxine.[6]

Caption: Potential formation pathways of Desmethyl Etifoxine.

Analytical Methodologies for Detection and Quantification

A robust, validated, stability-indicating analytical method is required to separate, detect, and quantify Desmethyl Etifoxine from the parent API and other potential impurities. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[17]

Foundational HPLC Method

Based on published methods for Etifoxine and its degradation products, a reverse-phase HPLC (RP-HPLC) method is the most effective approach.[15][16]

Principle: The removal of the methyl group makes the Desmethyl impurity slightly more polar than the parent Etifoxine. In an RP-HPLC system, this will typically result in a shorter retention time for the impurity compared to the API.

Step-by-Step Protocol:

-

Column Selection: A C18 column (e.g., Kromasil C18, 250mm x 4.6mm, 5µm particle size) is a standard and effective choice for separating compounds of this nature.[15]

-

Mobile Phase Preparation:

-

Aqueous Phase (A): Prepare a 0.02M formate buffer and adjust the pH to 3.0. A buffer is critical for ensuring reproducible retention times and peak shapes.

-

Organic Phase (B): HPLC-grade Methanol or Acetonitrile.

-

-

Gradient Elution: A gradient elution is superior to isocratic for separating impurities with different polarities. A typical starting point would be:

-

Time 0-5 min: 30% B

-

Time 5-20 min: Ramp linearly from 30% to 70% B

-

Time 20-25 min: Hold at 70% B

-

Time 25-30 min: Return to 30% B and equilibrate.

-

-

Detection: A photodiode array (PDA) detector is recommended. Set the detection wavelength to 254 nm, which is a common wavelength for aromatic compounds like Etifoxine.[15][16]

-

System Suitability: Before analysis, inject a standard solution containing both Etifoxine and the Desmethyl Etifoxine reference standard (CAS 16758-87-5) to confirm resolution, tailing factor, and reproducibility.

Method Validation (ICH Q2(R1) Principles)

The developed HPLC method must be rigorously validated.

-

Specificity: Demonstrate that the method can unequivocally assess the Desmethyl impurity in the presence of Etifoxine and other potential impurities or degradants. This is achieved by spiking the API with known impurities and performing forced degradation studies.

-

Linearity: Establish a linear relationship between the concentration of the impurity and the detector response over a defined range.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the impurity that can be reliably detected and quantified.

-

Accuracy & Precision: Confirm the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

-

Robustness: Intentionally vary method parameters (e.g., pH, mobile phase composition, temperature) to ensure the method remains unaffected by minor variations.

Structural Confirmation using Mass Spectrometry (LC-MS)

For definitive identification, especially in the absence of a reference standard, coupling the HPLC to a mass spectrometer (LC-MS) is the gold standard.[18]

-

Expected Mass: In positive ion mode ESI-MS, one would expect to find the [M+H]⁺ ion for Desmethyl Etifoxine at m/z 287.76.

-

Fragmentation Analysis (MS/MS): By isolating the parent ion and subjecting it to collision-induced dissociation, a fragmentation pattern can be generated. This pattern serves as a structural fingerprint, which can be compared to the fragmentation of the Etifoxine parent drug to confirm the loss of the methyl group.

Caption: Workflow for impurity detection, quantification, and validation.

Conclusion and Regulatory Perspective

The identification of Desmethyl Etifoxine is codified by CAS number 16758-87-5 . This impurity is a critical quality attribute that must be monitored and controlled during the manufacturing of Etifoxine. Its potential origins as both a process impurity and a metabolite/degradant necessitate a comprehensive control strategy. A validated, stability-indicating HPLC method is the cornerstone of this strategy, allowing for the accurate quantification of this impurity to ensure it remains below the identification and qualification thresholds set by regulatory authorities. By employing the systematic approach outlined in this guide, pharmaceutical scientists can ensure the consistent quality, safety, and efficacy of Etifoxine-containing drug products.

References

- Clearsynth. (n.d.). This compound | CAS No. 16758-87-5.

- LGC Standards. (n.d.). Buy Online CAS Number 16758-87-5 - TRC - this compound.

- Pharmaffiliates. (n.d.). Etifoxine-impurities.

- Axios Research. (n.d.). Etifoxine Impurity 5 - CAS - 16758-87-5.

- SRIRAMCHEM. (n.d.). Etifoxine Impurity 1.

- Chromachemie. (n.d.). Etifoxine hydrochloride impurity:6-Chloro-N-ethyl-4-phenyl-4H-3,1-benzoxazin-2-amine.

- TLC Pharmaceutical Standards. (n.d.). New Stock Products. Retrieved from TLC Pharmaceutical Standards website.

-

PubMed. (n.d.). Development of a stability-indicating HPLC method of etifoxine with characterization of degradation products by LC-MS/TOF, 1H and 13C NMR. Retrieved from [Link]

- Veeprho. (n.d.). Etifoxine Impurities and Related Compound.

-

Wikipedia. (n.d.). Etifoxine. Retrieved from [Link]

- ResearchGate. (n.d.). Development of a stability-indicating HPLC method of Etifoxine with characterization of degradation products by LC-MS/TOF, H-1 and C-13 NMR.

-

Taylor & Francis Online. (2019). An update on the anxiolytic and neuroprotective properties of etifoxine: from brain GABA modulation to a whole-body mode of action. Retrieved from [Link]

- Pharmaffiliates. (n.d.). Etifoxine Hydrochloride-impurities.

- BOC Sciences. (n.d.). Stable Isotope Etifoxine Impurities.

- OUCI. (n.d.). Development of a stability-indicating HPLC method of Etifoxine with characterization of degradation products by LC-MS/T….

- IJRPR. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.

-

PubMed. (2023). [Systematic analysis of the results of fundamental and clinical studies of ethifoxin]. Retrieved from [Link]

- Clearkem. (n.d.). Etifoxine Impurity 1 | CAS No: 16758-87-5.

-

PMC - NIH. (2015). Etifoxine for Pain Patients with Anxiety. Retrieved from [Link]

- Biotech Spain. (n.d.). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.

-

PMC. (2015). The Non-Benzodiazepine Anxiolytic Drug Etifoxine Causes a Rapid, Receptor-Independent Stimulation of Neurosteroid Biosynthesis. Retrieved from [Link]

Sources

- 1. Etifoxine - Wikipedia [en.wikipedia.org]

- 2. dovepress.com [dovepress.com]

- 3. Etifoxine for Pain Patients with Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Non-Benzodiazepine Anxiolytic Drug Etifoxine Causes a Rapid, Receptor-Independent Stimulation of Neurosteroid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. clearsynth.com [clearsynth.com]

- 7. Buy Online CAS Number 16758-87-5 - TRC - this compound | LGC Standards [lgcstandards.com]

- 8. chromachemie.co.in [chromachemie.co.in]

- 9. Etifoxine Impurity 5 - CAS - 16758-87-5 | Axios Research [axios-research.com]

- 10. Etifoxine Impurity 1 - SRIRAMCHEM [sriramchem.com]

- 11. tlcstandards.com [tlcstandards.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. cleanchemlab.com [cleanchemlab.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. Development of a stability-indicating HPLC method of etifoxine with characterization of degradation products by LC-MS/TOF, 1H and 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. biotech-spain.com [biotech-spain.com]

- 18. ijprajournal.com [ijprajournal.com]

Metabolic Fate of Etifoxine In Vivo: A Technical Guide

This guide details the metabolic fate, pharmacokinetics, and bioanalysis of etifoxine , synthesizing data from its dual mechanism of action (GABAergic modulation and neurosteroidogenesis) and its hepatic biotransformation.

Executive Summary

Etifoxine (6-chloro-2-ethylamino-4-methyl-4-phenyl-4H-3,1-benzoxazine) is a non-benzodiazepine anxiolytic that distinguishes itself through a dual mechanism of action: direct allosteric modulation of GABA-A receptors and indirect modulation via the Translocator Protein (TSPO).[1][2][3][4][5][6] Unlike benzodiazepines, etifoxine undergoes a critical metabolic activation step. The drug is rapidly absorbed and extensively metabolized in the liver, primarily via N-dealkylation , to yield its active metabolite, desethyl-etifoxine (often mislabeled as diethyl-etifoxine in some literature due to translation variances). This metabolite exhibits a significantly longer half-life than the parent compound, contributing substantially to the drug's sustained anxiolytic efficacy.

This guide provides a structural analysis of the metabolic pathway, pharmacokinetic parameters, and validated experimental protocols for in vivo assessment.

The Metabolic Pathway: Biotransformation Mechanics

The metabolic fate of etifoxine is defined by Phase I functionalization followed by Phase II conjugation. The primary driver of pharmacological activity is the Phase I N-dealkylation.

Phase I: N-Dealkylation (Activation)

The parent compound, etifoxine, is a benzoxazine derivative containing an N-ethyl group. Upon reaching the liver, it undergoes oxidative N-dealkylation, catalyzed by hepatic Cytochrome P450 enzymes.

-

Substrate: Etifoxine (Lipophilic, crosses BBB).

-

Reaction: Removal of the ethyl group from the amine at position 2.

-

Product: Desethyl-etifoxine (6-chloro-2-amino-4-methyl-4-phenyl-4H-3,1-benzoxazine).

-

Activity: This metabolite retains affinity for the GABA-A receptor (specifically

and

Phase II: Conjugation and Elimination

Both the parent and the desethyl metabolite undergo subsequent glucuronidation to form water-soluble conjugates, facilitating renal and biliary excretion.

-

Secondary Route: Biliary excretion (enterohepatic recirculation potential).

Metabolic Pathway Diagram

The following diagram illustrates the biotransformation of etifoxine.

Figure 1: Metabolic pathway of etifoxine showing the conversion to its active metabolite desethyl-etifoxine and subsequent elimination.

Pharmacokinetics (PK) & Bioavailability[1]

Etifoxine exhibits linear pharmacokinetics within the therapeutic dose range. The distinct half-lives of the parent and metabolite create a "sustain" effect, where the metabolite maintains therapeutic coverage as the parent drug clears.

Comparative PK Parameters (Human)

| Parameter | Etifoxine (Parent) | Desethyl-etifoxine (Metabolite) | Clinical Significance |

| Bioavailability | ~90% | N/A (formed in vivo) | High oral absorption efficiency.[1][3] |

| Tmax | 2 – 3 hours | 2 – 4 hours | Rapid onset of action. |

| Half-life (t1/2) | ~6 hours | ~20 hours | Metabolite accumulation drives steady-state efficacy. |

| Protein Binding | 88 – 95% | High | Limited free fraction; potential for displacement interactions. |

| Excretion | Urine (Metabolites) | Urine (Metabolites) | Renal function impacts clearance. |

Tissue Distribution

Etifoxine is highly lipophilic, allowing rapid penetration of the Blood-Brain Barrier (BBB). It concentrates in tissues rich in TSPO (mitochondria of glial cells and steroidogenic tissues), which is central to its neuroprotective and neurosteroidogenic mechanism.

Experimental Framework: In Vivo Bioanalysis

To study the metabolic fate of etifoxine, researchers must utilize a specific and sensitive bioanalytical method. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to the need to quantify both parent and metabolite simultaneously.

Protocol: Plasma Sample Preparation

Objective: Extract etifoxine and desethyl-etifoxine from plasma while removing proteins.

-

Aliquot: Transfer 100 µL of plasma (rat or human) into a 1.5 mL centrifuge tube.

-

Internal Standard (IS): Add 10 µL of Etifoxine-d5 (deuterated IS) solution (1 µg/mL in methanol).

-

Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) to precipitate proteins.

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant: Transfer the clear supernatant to an LC vial for injection.

LC-MS/MS Method Parameters

Causality: The MRM transitions are selected based on the fragmentation of the benzoxazine ring (parent) and the loss of the ethyl group (metabolite).

-

Instrument: Triple Quadrupole Mass Spectrometer (e.g., AB Sciex or Waters Xevo).

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

-

Column: C18 Reverse Phase (e.g., Kinetex C18, 2.1 x 50 mm, 2.6 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: 5% B to 95% B over 5 minutes.

Quantification Table (MRM Transitions):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Etifoxine | 301.1 | 230.1 | 30 | 25 |

| Desethyl-etifoxine | 273.1 | 202.1 | 30 | 25 |

| Etifoxine-d5 (IS) | 306.1 | 235.1 | 30 | 25 |

Mechanism of Action & Clinical Implications[6][8]

Understanding the metabolic fate is crucial because the pharmacological effect is a sum of the parent and metabolite activities.

Dual Mechanism Pathway

Etifoxine operates via two distinct pathways, both converging on the GABA-A receptor.[1][3][4][7]

-

Direct Pathway: Etifoxine binds to the

subunits of the GABA-A receptor (distinct from the benzodiazepine -

Indirect (Metabolic) Pathway: Etifoxine binds to TSPO on the outer mitochondrial membrane.[6] This stimulates the transport of cholesterol into the mitochondria, initiating the synthesis of neurosteroids like allopregnanolone .[6] Allopregnanolone then acts as a potent positive allosteric modulator of the GABA-A receptor.[1][5][6]

Mechanism Diagram

Figure 2: Dual mechanism of action illustrating the direct receptor binding and the indirect neurosteroidogenic pathway mediated by TSPO.[3]

Clinical Safety & Toxicology

-

Hepatic Impairment: Due to the extensive liver metabolism required for clearance and the formation of the active metabolite, etifoxine is contraindicated in patients with severe hepatic failure.

-

Drug-Drug Interactions (DDIs): As a substrate of CYP450s, etifoxine may interact with potent CYP inducers (e.g., rifampicin) or inhibitors (e.g., ketoconazole), potentially altering the ratio of parent to active metabolite.

-

Toxicity: Rare cases of acute liver injury have been reported, likely idiosyncratic, emphasizing the need for monitoring liver function during prolonged treatment.

References

-

National Institutes of Health (NIH) - PMC. (2015). Etifoxine for Pain Patients with Anxiety: Pharmacokinetics and Pharmacodynamics.

-

Dove Medical Press. (2019). An update on the anxiolytic and neuroprotective properties of etifoxine.[2][3][7][8]

-

BenchChem. (2025). Validation of an LC-MS/MS method for Etifoxine in human plasma using Etifoxine-d5. (Note: Representative link for protocol validation standards).

-

ResearchGate. (2019). Mechanism of action of etifoxine: Dual mode of action.[1][3][4][7][9]

-

PubMed. (2015). The non-benzodiazepine anxiolytic drug etifoxine causes a rapid, receptor-independent stimulation of neurosteroid biosynthesis.[4]

Sources

- 1. Etifoxine - Wikipedia [en.wikipedia.org]

- 2. Etifoxine for Pain Patients with Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An update on the anxiolytic and neuroprotective properties of etifoxine: from brain GABA modulation to a whole-body mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Non-Benzodiazepine Anxiolytic Drug Etifoxine Causes a Rapid, Receptor-Independent Stimulation of Neurosteroid Biosynthesis | PLOS One [journals.plos.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Buy Etifoxine | 21715-46-8 | > 95% [smolecule.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: Forced Degradation Studies of Etifoxine Hydrochloride

[1]

Executive Summary & Strategic Framework

Etifoxine Hydrochloride (6-chloro-N-ethyl-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine HCl) is a non-benzodiazepine anxiolytic belonging to the benzoxazine class.[1] Unlike benzodiazepines, it modulates GABA-A receptors via

This guide details the forced degradation (stress testing) protocols required to elucidate the intrinsic stability of Etifoxine HCl. The objective is not merely to destroy the drug, but to generate a specific degradation profile that validates the stability-indicating power of the analytical method, in compliance with ICH Q1A(R2) and ICH Q1B guidelines.

The Chemical Vulnerability Assessment

Before initiating wet chemistry, we must analyze the molecule's "weak points" to predict degradation pathways:[1]

-

Benzoxazine Ring: The core heterocyclic ring is an imino-ether/amidine-like structure.[1] It is thermodynamically unstable in the presence of strong nucleophiles (acid/base hydrolysis), leading to ring opening.[1]

-

N-Ethyl Group: Susceptible to N-dealkylation under oxidative stress.[1]

-

Chloride Moiety: Generally stable, but can influence the electronics of the aromatic ring during photolysis.[1]

Experimental Protocol: Stress Conditions

Directive: The following protocols are designed to achieve 5–20% degradation. If degradation exceeds 20%, the study is considered "over-stressed," leading to secondary degradation products that hold no regulatory value.[1]

Study Design Workflow (Visualization)

Figure 1: Standardized workflow for forced degradation, ensuring mass balance and reaction quenching prior to analysis.

Detailed Stress Protocols

| Stress Type | Reagent / Condition | Duration | Target Outcome | Causality & Notes |

| Acid Hydrolysis | 1.0 N HCl | 2–4 hours @ 60°C | Ring Opening | The benzoxazine ring is highly sensitive to protonation, leading to cleavage of the C-O or C-N bond.[1] Critical: Neutralize with 1.0 N NaOH before injection to prevent column damage. |

| Base Hydrolysis | 0.1 N NaOH | 1–2 hours @ 60°C | Ring Opening | Etifoxine is extremely labile in alkali.[1] Lower concentration (0.1 N) is used to prevent instantaneous degradation which obscures intermediate degradants.[1] |

| Oxidation | 3% | 4 hours @ Ambient | N-Oxides / Dealkylation | Simulates oxidative stress during shelf life.[1] If 3% yields <5% degradation, increase to 10% or add heat (40°C).[1] |

| Thermal (Dry) | Solid state | 24–48 hours @ 80°C | Elimination / Rearrangement | Tests crystal lattice stability.[1] Look for "olefine impurities" (dehydration products) often cited in patent literature [1].[1] |

| Photolysis | UV + Visible Light | 1.2M Lux·hr (Vis) + 200 Wh/m² (UV) | Radical reactions | Follows ICH Q1B.[1] Use a dark control wrapped in aluminum foil to differentiate thermal effects from light effects.[1] |

Analytical Methodology (Stability-Indicating)

To separate Etifoxine from its degradation products (DPs), a robust Reverse Phase HPLC (RP-HPLC) method is required.[1][2] The following method is validated for specificity and mass balance [2].

Chromatographic Conditions

-

Instrument: HPLC with PDA (Photodiode Array) or LC-MS/TOF.[1][3]

-

Column: Kromasil C18 (250 mm × 4.6 mm, 5 µm) or equivalent (e.g., Agilent Zorbax Eclipse Plus).[1]

-

Mobile Phase:

-

Detection: 254 nm (UV) and ESI+ (Mass Spec).[1]

-

Injection Volume: 20 µL.

-

Column Temp: 25°C.

System Suitability Criteria

Degradation Pathway & Mechanism Analysis

The degradation of Etifoxine is dominated by the instability of the 3,1-benzoxazine ring.[1]

Observed Degradation Profile

Based on LC-MS/TOF characterization [2, 3]:

-

Acidic Condition: Extensive degradation.[1][2] The primary pathway is the hydrolytic cleavage of the oxazine ring.[1]

-

Alkaline Condition: Moderate to high degradation.[1] Similar ring-opening mechanism but often yields different salt forms or further hydrolysis of the resulting amide.[1]

-

Oxidative Condition: Complex profile.[1] Formation of N-oxides and potential hydroxylation of the phenyl ring.[1]

-

Thermal/Photolytic: Relatively stable compared to solution state hydrolysis, but prolonged exposure generates specific "Impurity A" (thermal) and "Impurity B" (UV).[1]

Mechanistic Pathway (Hydrolysis)

The most critical pathway for formulation scientists is the ring opening.[1]

Figure 2: Primary degradation pathways.[1] The conversion to 1-(5-chloro-2-aminophenyl)-1-phenylethanol is the dominant failure mode in liquid formulations.[1]

Key Impurities Identification

| Impurity ID | Structure / Name | Origin |

| Impurity A | 1-(5-chloro-2-aminophenyl)-1-phenylethanol | Hydrolysis (Acid/Base) |

| Impurity B | 2-amino-5-chlorobenzophenone | Secondary degradation (Dehydration of Impurity A) |

| Olefine Impurity | Dehydrated Etifoxine analog | Thermal Stress [1] |

References

-

Chava, S. R., et al. (2014).[1] Stable compositions of etifoxine and its salts. World Intellectual Property Organization.[1][6] Patent WO2014181280A1.[1] Link

-

Djabrouhou, N., & Guermouche, M. H. (2014).[1][3][4][7][8] Development of a stability-indicating HPLC method of etifoxine with characterization of degradation products by LC-MS/TOF, 1H and 13C NMR. Journal of Pharmaceutical and Biomedical Analysis, 100, 11-20.[1][7] Link

-

International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). Link

-

International Conference on Harmonisation (ICH). (1996).[1][6] Photostability Testing of New Drug Substances and Products Q1B. Link

Sources

- 1. Etifoxine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Development of a stability-indicating HPLC method of etifoxine with characterization of degradation products by LC-MS/TOF, 1H and 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a stability-indicating HPLC method of Etifoxine with characterization of degradation products by LC-MS/T… [ouci.dntb.gov.ua]

- 5. WO2014181280A1 - Stable compositions of etifoxine and its salts - Google Patents [patents.google.com]

- 6. ICH Official web site : ICH [ich.org]

- 7. ijper.org [ijper.org]

- 8. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note: HPLC-UV Quantification of Etifoxine and Desmethyletifoxine in Plasma

Abstract & Introduction

Etifoxine (Stresam) is a non-benzodiazepine anxiolytic belonging to the benzoxazine class. Unlike benzodiazepines, it acts via a dual mechanism: direct modulation of GABA

Its primary active metabolite, Desmethyletifoxine , contributes significantly to the pharmacological effect. In pharmacokinetic (PK) studies and Therapeutic Drug Monitoring (TDM), quantifying both the parent drug and its metabolite is critical. While LC-MS/MS is the gold standard for sensitivity, HPLC-UV remains a robust, cost-effective, and widely accessible alternative, particularly for toxicology and high-dose PK studies where plasma concentrations exceed 50–100 ng/mL.

This protocol details a validated, stability-indicating HPLC-UV method optimized for the simultaneous quantification of Etifoxine and Desmethyletifoxine in human plasma. It utilizes Liquid-Liquid Extraction (LLE) to maximize signal-to-noise ratios, overcoming the inherent sensitivity limitations of UV detection.

Chemical Basis & Method Strategy

The Analytes

-

Etifoxine: Lipophilic (LogP ~3.5). Contains a benzoxazine ring responsible for UV absorption.

-

Desmethyletifoxine: Formed by N-demethylation. The loss of the methyl group exposes a polar N-H moiety, reducing lipophilicity compared to the parent.

-

Chromatographic Implication: In Reversed-Phase (C18) chromatography, the more polar metabolite (Desmethyletifoxine) will elute before the parent (Etifoxine).

-

Detection Strategy

Both compounds share the benzoxazine chromophore, exhibiting maximum UV absorption (

Sample Preparation Strategy

Direct protein precipitation (PPT) often dilutes the sample and fails to remove UV-absorbing matrix interferences. To achieve a Lower Limit of Quantification (LLOQ) suitable for clinical monitoring (<50 ng/mL), Liquid-Liquid Extraction (LLE) is mandatory.

-

Solvent Choice: Diethyl ether or Ethyl Acetate provides high recovery (>85%) for benzoxazines while leaving behind polar plasma proteins and salts.

Materials & Reagents

| Category | Item | Specification |

| Standards | Etifoxine HCl | Purity > 99.0% |

| Desmethyletifoxine | Purity > 98.0% (Custom synthesis or metabolite standard) | |

| Internal Standard (IS) | Chlorzoxazone (Structural analog) or Diazepam | |

| Solvents | Acetonitrile (ACN) | HPLC Grade |

| Methanol (MeOH) | HPLC Grade | |

| Ethyl Acetate / Diethyl Ether | ACS Reagent Grade (for extraction) | |

| Water | Milli-Q / HPLC Grade | |

| Buffers | Ammonium Formate or KH | Analytical Grade |

| Orthophosphoric Acid (85%) | For pH adjustment |

Instrumentation & Chromatographic Conditions

-

System: HPLC with Photodiode Array (PDA) or Variable Wavelength Detector (VUV).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18 or Phenomenex Kinetex).

-

Dimensions: 250 mm x 4.6 mm, 5 µm (Standard) or 150 mm x 4.6 mm, 3.5 µm (Rapid).

-

-

Temperature: 30°C (Controlled to ensure retention time reproducibility).

Mobile Phase & Gradient

To ensure resolution between the early-eluting metabolite, the internal standard, and the parent drug, a gradient or optimized isocratic method is required.

-

Mobile Phase A: 20 mM Ammonium Formate buffer (adjusted to pH 3.0 with Formic Acid).

Recommended Isocratic Mode (Robust):

Note: If the metabolite co-elutes with the solvent front, reduce ACN to 40-45%.

Experimental Protocols

Preparation of Stock Solutions

-

Stock A (Etifoxine): Dissolve 10 mg Etifoxine HCl in 10 mL Methanol (1 mg/mL).

-

Stock B (Desmethyletifoxine): Dissolve 10 mg Desmethyletifoxine in 10 mL Methanol (1 mg/mL).

-

Stock IS (Internal Standard): Dissolve 10 mg Chlorzoxazone in 10 mL Methanol.

-

Working Standards: Serially dilute Stocks A & B in mobile phase to create a calibration range (e.g., 50, 100, 500, 1000, 2500, 5000 ng/mL).

Sample Preparation (Liquid-Liquid Extraction)

This step is the "heart" of the method, ensuring clean baselines for UV detection.

-

Aliquot: Transfer 500 µL of plasma into a clean 10 mL glass centrifuge tube.

-

Spike IS: Add 50 µL of Internal Standard working solution. Vortex briefly.

-

Alkalinization (Optional but Recommended): Add 50 µL of 0.1 M NaOH.

-

Extraction: Add 3 mL of Ethyl Acetate (or Diethyl Ether).

-

Agitation: Vortex vigorously for 2 minutes or mechanically shake for 10 minutes.

-

Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

Transfer: Carefully transfer the upper organic layer to a fresh glass tube. Avoid disturbing the aqueous/protein interface.

-

Evaporation: Evaporate the organic solvent to dryness under a stream of Nitrogen at 40°C.

-

Reconstitution: Dissolve the residue in 200 µL of Mobile Phase. Vortex well.

-

Injection: Inject 20–50 µL into the HPLC system.

Visualization of Workflows

Diagram 1: Analytical Workflow (LLE to HPLC)

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow for maximizing analyte recovery from plasma.

Diagram 2: Metabolic Pathway & Elution Logic

Caption: Metabolic conversion of Etifoxine and the resulting chromatographic behavior on a C18 column.

Method Validation Parameters (Self-Validating System)

To ensure Trustworthiness and compliance with FDA/EMA Bioanalytical Guidelines, the method must meet the following criteria:

| Parameter | Acceptance Criteria | Experimental Check |

| Selectivity | No interfering peaks at RT of analytes in blank plasma. | Inject 6 different sources of blank plasma. |

| Linearity | Plot Peak Area Ratio (Analyte/IS) vs. Concentration.[2][5][6] | |

| Accuracy | 85–115% of nominal value. | Analyze QC samples (Low, Mid, High) in quintuplicate. |

| Precision (CV) | < 15% (20% at LLOQ). | Calculate %CV of QC replicates. |

| Recovery | > 70% (Consistent).[2][7] | Compare extracted QC area vs. unextracted standard area. |

| Stability | < 15% deviation. | Test freeze-thaw (3 cycles) and benchtop stability (4h). |

Troubleshooting & Optimization

-

Interference at Metabolite RT:

-

Cause: Plasma components often elute early.

-

Fix: Decrease the % of Acetonitrile in the mobile phase (e.g., from 55% to 45%) to push the metabolite peak to a later retention time, separating it from the solvent front.

-

-

Low Sensitivity (High LLOQ):

-

Cause: Inefficient extraction or low injection volume.

-

Fix: Increase plasma volume to 1 mL or reduce reconstitution volume to 100 µL (concentration factor of 10x).

-

-

Peak Tailing:

References

-

Djabrouhou, N., & Guermouche, M. H. (2014).[9] Development of a stability-indicating HPLC method of etifoxine with characterization of degradation products by LC-MS/TOF, 1H and 13C NMR. Journal of Pharmaceutical and Biomedical Analysis, 99, 11-20. Link

-

Choudary, M. L., Srinivas, M., & Kumari, B. U. (2024). Method Development and Validation for Estimation of Etifoxine in Capsule Dosage Form by Using RP-HPLC/UV. Journal of Drug Delivery and Therapeutics, 14(7). Link

-

BenchChem. (2025). Validation of an LC-MS/MS method for Etifoxine in human plasma using Etifoxine-d5 according to regulatory guidelines. BenchChem Application Notes. Link

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

Sources

- 1. Using LC Retention Times in Organic Structure Determination: Drug Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Etifoxine Hydrochloride in Etifoxine Hydrochloride Capsules [journal11.magtechjournal.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Development of a stability-indicating HPLC method of etifoxine with characterization of degradation products by LC-MS/TOF, 1H and 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a stability-indicating HPLC method of Etifoxine with characterization of degradation products by LC-MS/T… [ouci.dntb.gov.ua]

Application Note: Development of a Stability-Indicating Assay for Etifoxine

Abstract

This document provides a comprehensive guide for the development and validation of a stability-indicating assay method (SIAM) for Etifoxine (ETI), a benzoxazine anxiolytic agent.[1][2] The protocol herein details a systematic approach, beginning with forced degradation studies to identify potential degradation products, followed by the development of a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method, and culminating in full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6] The objective is to establish a reliable analytical procedure capable of quantifying Etifoxine while simultaneously resolving it from any degradants, ensuring the method is fit for its intended purpose in quality control and stability studies.[7]

Introduction

Etifoxine, chemically known as 6-chloro-N-ethyl-4-methyl-4-phenyl-4H-benzo[d][1][3]oxazin-2-amine, is a non-benzodiazepine anxiolytic used for short-term management of anxiety disorders.[1][8] Its unique dual mechanism, involving modulation of GABAA receptors and stimulation of neurosteroid biosynthesis, distinguishes it from traditional benzodiazepines.[1][8] To ensure the safety and efficacy of etifoxine drug products throughout their shelf life, it is imperative to monitor the stability of the active pharmaceutical ingredient (API).

Regulatory bodies, guided by the ICH, mandate that stability testing be conducted using validated stability-indicating assay methods.[9][10][11] A SIAM is an analytical procedure that can accurately and precisely measure the concentration of the API without interference from potential degradation products, process impurities, or excipients.[7] The development of such a method is a multi-step process that begins with intentionally degrading the drug substance under harsh conditions—a process known as forced degradation or stress testing.[9][10] This critical step helps to elucidate degradation pathways and generates the very impurities needed to prove the method's specificity.[12]

This application note details a systematic, field-proven workflow for developing a robust RP-HPLC SIAM for Etifoxine hydrochloride, the common pharmaceutical salt form.[1][13]

Principle of the Method

The core of this stability-indicating assay is reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) detection. HPLC is a powerful technique for separating components of a mixture based on their physicochemical properties.[14] In this method, Etifoxine and its degradation products are separated on a C18 stationary phase based on their differential partitioning between the nonpolar stationary phase and a polar mobile phase. The separated compounds are then quantified by a UV detector at a wavelength where Etifoxine exhibits significant absorbance. The method's "stability-indicating" capability is confirmed by demonstrating baseline separation between the intact Etifoxine peak and all peaks corresponding to degradation products generated during forced degradation studies.

Materials and Equipment

-

Reagents:

-

Etifoxine Hydrochloride Reference Standard

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Formic Acid (ACS Grade)

-

Ammonium Acetate (ACS Grade)

-

Hydrochloric Acid (HCl, ACS Grade)

-

Sodium Hydroxide (NaOH, ACS Grade)

-

Hydrogen Peroxide (H₂O₂, 30%, ACS Grade)

-

Deionized Water (18.2 MΩ·cm)

-

-

Equipment:

-

HPLC system with quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV-Vis detector

-

Analytical Balance

-

pH Meter

-

Forced-air oven

-

Photostability chamber

-

Class A volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or nylon)

-

Phase 1: Forced Degradation Studies (Stress Testing)

Rationale: The purpose of forced degradation is to intentionally degrade the Etifoxine sample under a variety of stress conditions that it might encounter during its lifecycle.[9][10] The goal is to achieve a target degradation of 5-20% of the active ingredient.[9][15] This level of degradation is sufficient to produce and detect primary degradation products without completely destroying the molecule, which could lead to unrepresentative secondary or tertiary degradants. These stressed samples are then used to develop and validate the specificity of the analytical method.[12][16]

Protocol 4.1: Preparation of Stock Solution

-

Accurately weigh approximately 25 mg of Etifoxine Hydrochloride Reference Standard.

-

Transfer to a 25 mL volumetric flask.

-

Add approximately 15 mL of a 50:50 (v/v) mixture of methanol and water (diluent).

-

Sonicate for 5 minutes to dissolve.

-

Allow the solution to return to room temperature and dilute to volume with the diluent. This yields a 1000 µg/mL stock solution.

Protocol 4.2: Stress Conditions

For each condition below, a sample of the stock solution is treated as described. A control sample (unstressed stock solution diluted to the target concentration) should be analyzed alongside the stressed samples.

-

Acid Hydrolysis:

-

Mix 5 mL of stock solution with 5 mL of 0.1 M HCl.

-

Heat at 80°C for 4 hours.

-

Cool the solution and neutralize with an equivalent amount of 0.1 M NaOH.

-

Dilute to a final concentration of approximately 100 µg/mL with diluent.

-

-

Base Hydrolysis:

-

Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH.

-

Keep at room temperature for 2 hours.

-

Neutralize the solution with an equivalent amount of 0.1 M HCl.

-

Dilute to a final concentration of approximately 100 µg/mL with diluent.

-

-

Oxidative Degradation:

-

Mix 5 mL of stock solution with 5 mL of 3% H₂O₂.

-

Keep at room temperature for 6 hours, protected from light.

-

Dilute to a final concentration of approximately 100 µg/mL with diluent.

-

-

Thermal Degradation:

-

Transfer Etifoxine solid powder to a watch glass and place in a forced-air oven at 105°C for 24 hours.

-

After exposure, weigh an appropriate amount of the stressed powder to prepare a 100 µg/mL solution.

-

-

Photolytic Degradation:

-

Expose the Etifoxine stock solution (in a quartz cuvette) and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

Prepare a 100 µg/mL solution from the stressed samples.

-

Phase 2: Chromatographic Method Development

Rationale: The goal is to develop an HPLC method that provides optimal separation (resolution > 2) between the Etifoxine peak and all degradation product peaks.[17] The selection of column, mobile phase, and detection wavelength is a systematic process aimed at achieving a robust and reproducible separation.

A reverse-phase C18 column is a common starting point for small molecules like Etifoxine due to its versatility.[18][19] A mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile or methanol) allows for the manipulation of retention times. A buffer is used to control the pH and ensure consistent ionization of the analyte, leading to reproducible chromatography.[18] The detection wavelength is chosen based on the UV spectrum of Etifoxine to ensure maximum sensitivity.

Protocol 5.1: Optimized HPLC Method

| Parameter | Condition |

| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase A | 20 mM Ammonium Acetate buffer, pH adjusted to 3.0 with Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic |

| Composition | Mobile Phase A : Mobile Phase B (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Note: This method is based on a published study and serves as an excellent starting point.[17][20] Optimization may be required based on the specific degradation profile observed.

Phase 3: Method Validation (ICH Q2(R1))

Rationale: Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[4][6] The parameters evaluated are defined by the ICH Q2(R1) guideline and provide documented evidence of the method's reliability, consistency, and accuracy.[3][5]

Protocol 6.1: Validation Procedures

-

Specificity:

-

Protocol: Analyze the diluent (blank), a solution of Etifoxine reference standard, and each of the stressed samples from Phase 1.

-

Acceptance Criteria: The Etifoxine peak should be free from any co-eluting peaks in the chromatograms of the stressed samples. Peak purity analysis (using a PDA detector) should yield a purity angle that is less than the purity threshold, confirming spectral homogeneity.

-

-

Linearity and Range:

-

Protocol: Prepare a series of at least five concentrations of Etifoxine reference standard, typically ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.

-

Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.

-

-

Accuracy (Recovery):

-

Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a placebo mixture with known amounts of Etifoxine stock solution.

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.

-

-

Precision:

-

Repeatability (Intra-day precision): Prepare and analyze six independent samples of Etifoxine at 100% of the test concentration on the same day, with the same analyst and equipment.

-

Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

-

Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

-

-

Limit of Quantitation (LOQ):

-

Protocol: Determine the LOQ based on the signal-to-noise ratio method (typically S/N ≥ 10) or by calculating it from the standard deviation of the response and the slope of the calibration curve.

-

Acceptance Criteria: The LOQ must be determined and demonstrated to have acceptable precision and accuracy.

-

-

Robustness:

-

Protocol: Deliberately vary key method parameters one at a time and assess the impact on the results. Typical variations include:

-

Flow Rate (± 0.1 mL/min)

-

Column Temperature (± 2°C)

-

Mobile Phase pH (± 0.2 units)

-

Organic content in mobile phase (± 2%)

-

-

Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the assay results should not be significantly affected by the minor changes.

-

Table 1: Summary of Validation Parameters and Acceptance Criteria

| Validation Parameter | Test | Acceptance Criteria |

| Specificity | Analysis of stressed samples, peak purity analysis | No co-elution, peak purity angle < threshold |

| Linearity | 5 concentrations (50-150%), triplicate injections | Correlation coefficient (r²) ≥ 0.999 |

| Range | Confirmed by linearity, accuracy, and precision | 80% to 120% of nominal concentration |

| Accuracy | 9 determinations over 3 levels (80%, 100%, 120%) | Mean recovery 98.0% - 102.0% |

| Precision (Repeatability) | 6 independent samples, 100% concentration | RSD ≤ 2.0% |

| Precision (Intermediate) | Repeatability test on different day/analyst/instrument | RSD ≤ 2.0% |

| Limit of Quantitation | Signal-to-Noise ratio or calculation from calibration curve | S/N ≥ 10; demonstrated with acceptable P&A |

| Robustness | Deliberate variation of method parameters (flow, temp, pH, etc.) | System suitability passes, results remain consistent |

Conclusion

The systematic approach outlined in this document, encompassing forced degradation, method development, and full ICH-guided validation, provides a robust framework for establishing a stability-indicating assay for Etifoxine. The resulting validated RP-HPLC method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis and for generating reliable data in formal stability studies of Etifoxine drug substance and drug product.

References

-

Wikipedia. (n.d.). Etifoxine. Retrieved February 10, 2026, from [Link]

-

ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved February 10, 2026, from [Link]

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 10, 2026, from [Link]

-

Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved February 10, 2026, from [Link]

-

U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved February 10, 2026, from [Link]

-

Health Canada. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Retrieved February 10, 2026, from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved February 10, 2026, from [Link]

-

Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved February 10, 2026, from [Link]

-

ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Retrieved February 10, 2026, from [Link]

-

LCGC International. (2017, June 1). Computer-Assisted Method Development for Small and Large Molecules. Retrieved February 10, 2026, from [Link]

-

Bansal, S. K., & DeStefano, A. J. (2007). Forced Degradation Studies. SciSpace. Retrieved February 10, 2026, from [Link]

-

Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved February 10, 2026, from [Link]

-

MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved February 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Etifoxine. PubChem. Retrieved February 10, 2026, from [Link]

-

HMR Labs. (2024, April 8). ICH Stability Testing and appropriate validation of analytical procedures. Retrieved February 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Etifoxine hydrochloride. PubChem. Retrieved February 10, 2026, from [Link]

-

Choi, J. S., et al. (2015). Etifoxine for Pain Patients with Anxiety. Korean Journal of Pain, 28(1), 4-10. Retrieved February 10, 2026, from [Link]

-

Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved February 10, 2026, from [Link]

-

PubMed. (n.d.). Development of a stability-indicating HPLC method of etifoxine with characterization of degradation products by LC-MS/TOF, 1H and 13C NMR. Retrieved February 10, 2026, from [Link]

-

Drugfuture. (n.d.). Etifoxine. Retrieved February 10, 2026, from [Link]

-

International Council for Harmonisation. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved February 10, 2026, from [Link]

-

European Medicines Agency. (2022, March 31). ICH guideline Q14 on analytical procedure development. Retrieved February 10, 2026, from [Link]

-

ResearchGate. (2025, August 5). Development of a stability-indicating HPLC method of Etifoxine with characterization of degradation products by LC-MS/TOF, H-1 and C-13 NMR. Retrieved February 10, 2026, from [Link]

-

Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Retrieved February 10, 2026, from [Link]

-

European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Retrieved February 10, 2026, from [Link]

-

AmbioPharm. (n.d.). What is a stability indicating method?. Retrieved February 10, 2026, from [Link]

Sources

- 1. Etifoxine - Wikipedia [en.wikipedia.org]

- 2. Etifoxine | C17H17ClN2O | CID 135413553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 4. jordilabs.com [jordilabs.com]

- 5. fda.gov [fda.gov]

- 6. canadacommons.ca [canadacommons.ca]

- 7. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 8. Etifoxine for Pain Patients with Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resolvemass.ca [resolvemass.ca]

- 10. scispace.com [scispace.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. Etifoxine hydrochloride | C17H18Cl2N2O | CID 135413552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pharmasalmanac.com [pharmasalmanac.com]

- 15. youtube.com [youtube.com]

- 16. ema.europa.eu [ema.europa.eu]

- 17. researchgate.net [researchgate.net]

- 18. Developing HPLC Methods [sigmaaldrich.com]

- 19. pharmtech.com [pharmtech.com]

- 20. Development of a stability-indicating HPLC method of etifoxine with characterization of degradation products by LC-MS/TOF, 1H and 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Impurity Profiling of Etifoxine Using Ultra-Performance Liquid Chromatography (UPLC): A Comprehensive Methodological Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the comprehensive impurity profiling of Etifoxine. Etifoxine, an anxiolytic agent of the benzoxazine class, requires stringent quality control to ensure its safety and efficacy.[1][2] The presence of impurities, arising from synthesis, degradation, or storage, can impact the therapeutic outcome and introduce potential toxicities.[3][4] This guide provides a detailed protocol grounded in regulatory expectations set forth by the International Council for Harmonisation (ICH), offering researchers and quality control analysts a reliable tool for the separation, identification, and quantification of Etifoxine and its potential process-related and degradation impurities. The method leverages the power of UPLC technology to deliver superior resolution, sensitivity, and speed compared to conventional HPLC methods.

Introduction: The Imperative for Impurity Profiling

Etifoxine (6-chloro-N-ethyl-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine) is a non-benzodiazepine anxiolytic and anticonvulsant drug.[1][2] Its mechanism of action involves the potentiation of GABAergic transmission, making it effective in the management of anxiety disorders.[2]

The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous control of impurities.[5] The ICH Q3A(R2) and Q3B(R2) guidelines establish thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, respectively.[6] Any impurity present above the identification threshold (typically ≥0.10%) must be structurally characterized to ensure patient safety.[4][7]

Impurities in Etifoxine can originate from various sources:

-

Process-Related Impurities: Unreacted starting materials, intermediates, or by-products from the synthetic route.[4]

-

Degradation Products: Compounds formed due to the degradation of Etifoxine under stress conditions such as exposure to acid, base, oxidation, heat, or UV light.[8][9] Studies have identified several key degradation products under such conditions.[8]

This application note details a UPLC method specifically developed to be stability-indicating, meaning it can effectively separate the main Etifoxine peak from all known and potential degradation products, ensuring accurate quantification and maintaining compliance with global regulatory standards.

Scientific Rationale: Methodological Choices

The selection of UPLC and specific method parameters is driven by the physicochemical properties of Etifoxine and the need for a highly efficient separation.

-

Why UPLC? Ultra-Performance Liquid Chromatography utilizes columns packed with sub-2 µm particles. This results in significantly higher chromatographic efficiency, leading to sharper peaks, better resolution between closely eluting impurities, and faster analysis times compared to traditional HPLC. This speed and resolution are critical for high-throughput quality control environments and for complex impurity profiles.

-

Column Chemistry: A reversed-phase C18 stationary phase is selected for its versatility and effectiveness in retaining moderately non-polar compounds like Etifoxine through hydrophobic interactions.

-

Mobile Phase Strategy: A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.

-

Aqueous Phase (A): A buffered acidic mobile phase (e.g., 10 mM ammonium formate, pH 3.0) is used. The acidic pH suppresses the ionization of any potential basic impurities and improves the peak shape of the primary amine-containing Etifoxine molecule.

-

Organic Phase (B): Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency, which are highly compatible with UPLC systems.

-

-

Detection: A Photodiode Array (PDA) detector is used to monitor the elution. The primary wavelength is set near the UV maximum of Etifoxine (~254 nm) for optimal sensitivity.[10] The PDA's ability to acquire full spectra allows for peak purity analysis and provides preliminary spectral information for unknown impurity identification.

Detailed Experimental Protocol

Materials and Reagents

| Material/Reagent | Grade/Specification |

| Etifoxine Reference Standard (RS) | USP/Ph. Eur. or characterized in-house standard |

| Etifoxine Drug Substance/Product | Batch to be tested |

| Acetonitrile | UPLC/MS Grade |

| Water | UPLC/MS Grade or Milli-Q |

| Ammonium Formate | Analytical or LC-MS Grade |

| Formic Acid | Analytical or LC-MS Grade |

Instrumentation

A UPLC system equipped with a binary solvent manager, sample manager, column thermostat, and a Photodiode Array (PDA) detector is required. Data acquisition and processing are performed using appropriate chromatography software.

UPLC Method Parameters

The following table summarizes the optimized UPLC conditions for the analysis of Etifoxine and its impurities.

| Parameter | Condition |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient Program | Time (min) |

| 0.0 | |

| 1.0 | |

| 8.0 | |

| 10.0 | |

| 10.1 | |

| 12.0 | |

| Column Temp. | 40 °C |

| Injection Vol. | 1.0 µL |

| Detection | PDA Detector, Wavelength: 254 nm (Bandwidth: 4.8 nm) |

| Run Time | 12.0 minutes |

Preparation of Solutions

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50 v/v) is recommended.

-

Etifoxine Standard Stock Solution (1.0 mg/mL):

-

Accurately weigh approximately 25 mg of Etifoxine Reference Standard into a 25 mL volumetric flask.

-

Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

-

Allow the solution to return to room temperature.

-

Dilute to the mark with diluent and mix thoroughly.

-

-

Working Standard Solution (0.05 mg/mL):

-

Pipette 1.0 mL of the Standard Stock Solution into a 20 mL volumetric flask.

-

Dilute to volume with diluent and mix thoroughly.

-

-

Sample Solution (1.0 mg/mL):

-

Accurately weigh approximately 25 mg of the Etifoxine drug substance sample into a 25 mL volumetric flask.

-

Follow the same dissolution procedure as for the Standard Stock Solution.

-

Prior to injection, filter the solution through a 0.22 µm PVDF or Nylon syringe filter compatible with the diluent.

-

System Suitability and Method Validation

Before proceeding with sample analysis, the chromatographic system must meet predefined performance criteria as outlined in ICH Q2(R1).[11]

-

System Suitability Test (SST):

-

Inject the diluent as a blank to ensure no interfering peaks are present.

-

Make five replicate injections of the Working Standard Solution (0.05 mg/mL).

-

The acceptance criteria are as follows:

-

Peak Tailing (Asymmetry Factor): ≤ 1.5 for the Etifoxine peak.

-

Theoretical Plates: ≥ 10,000 for the Etifoxine peak.

-

% RSD for Peak Area: ≤ 2.0% for the five replicate injections.

-

-

Analytical Workflow Diagram

The overall process from sample preparation to data reporting is a systematic workflow designed to ensure data integrity and compliance.

Sources

- 1. Etifoxine | C17H17ClN2O | CID 135413553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Etifoxine - Wikipedia [en.wikipedia.org]

- 3. veeprho.com [veeprho.com]

- 4. Impurity Profiling: Characterization of unknown impurities [kymos.com]

- 5. wisdomlib.org [wisdomlib.org]

- 6. database.ich.org [database.ich.org]

- 7. ijcrt.org [ijcrt.org]

- 8. Development of a stability-indicating HPLC method of etifoxine with characterization of degradation products by LC-MS/TOF, 1H and 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ijper.org [ijper.org]

Troubleshooting & Optimization

Technical Support Center: Enhancing Mass Spectrometry Sensitivity for Etifoxine Desmethyl

Welcome to the technical support center dedicated to overcoming the challenges in the bioanalysis of Etifoxine Desmethyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into improving the sensitivity of your LC-MS/MS methods for this critical metabolite. Here, we move beyond generic advice to offer a scientifically grounded, experience-driven resource for your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high sensitivity for Etifoxine Desmethyl challenging?

A1: Etifoxine Desmethyl, the N-desethyl metabolite of Etifoxine, is typically present at lower concentrations in biological matrices compared to the parent drug. As a more polar compound due to the removal of the ethyl group, it may exhibit poor retention on traditional reversed-phase liquid chromatography (RPLC) columns, eluting early with endogenous interferences. This can lead to significant matrix effects, primarily ion suppression, which quenches the analyte signal and elevates the limit of quantification (LOQ).

Q2: What is a good starting point for selecting MRM transitions for Etifoxine Desmethyl?

A2: A logical starting point is to use in-silico prediction tools and knowledge of common fragmentation patterns for N-desalkyl metabolites. Given that Etifoxine Desmethyl has a molecular weight of 272.72 g/mol , its protonated precursor ion [M+H]⁺ will be at m/z 273.7. Based on the fragmentation of the parent drug, Etifoxine, which shows a characteristic loss of the ethylamine side chain, a similar fragmentation is expected for the desmethyl metabolite.[1] Therefore, a primary product ion to investigate would result from the cleavage of the amine group. Further optimization of the collision energy is crucial to maximize the signal of the most stable and intense product ion.

Q3: Should I use a positive or negative ionization mode for Etifoxine Desmethyl?

A3: Etifoxine Desmethyl contains a secondary amine group, which is basic and readily protonated. Therefore, positive electrospray ionization (ESI+) is the recommended mode for achieving the best sensitivity.

Q4: What type of internal standard is best for quantifying Etifoxine Desmethyl?

A4: A stable isotope-labeled (SIL) internal standard of Etifoxine Desmethyl is the gold standard. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction for signal suppression or enhancement. If a SIL-IS for the metabolite is unavailable, a deuterated analog of the parent drug, such as Etifoxine-d5, can be a suitable alternative, although it will have a slightly different retention time.[2]

Troubleshooting Guide: From Sample to Signal

This section provides a systematic approach to identifying and resolving common issues that compromise the sensitivity of your Etifoxine Desmethyl assay.

Part 1: Sample Preparation

Effective sample preparation is the first line of defense against matrix effects and is critical for achieving low detection limits.

Problem: Low or no recovery of Etifoxine Desmethyl.

-

Causality: Etifoxine Desmethyl is more polar than its parent compound. Standard liquid-liquid extraction (LLE) protocols optimized for Etifoxine may not efficiently extract the more hydrophilic desmethyl metabolite. Similarly, a generic solid-phase extraction (SPE) protocol may not provide adequate retention.

-

Troubleshooting Steps:

-

Re-evaluate your extraction solvent for LLE: If using LLE, consider more polar extraction solvents or adjusting the pH of the aqueous phase to ensure the analyte is in a neutral form to partition into the organic layer.

-

Optimize your SPE method: For SPE, a mixed-mode or polymeric reversed-phase sorbent can be effective for retaining and eluting a broader range of analytes with differing polarities.

-

Consider protein precipitation: While a cruder cleanup method, protein precipitation with acetonitrile or methanol is often sufficient and can yield good recovery for polar metabolites.[2] However, it may result in more significant matrix effects that need to be addressed chromatographically.

-

Problem: High variability in recovery between samples.

-

Causality: This often points to inconsistent sample handling, such as variations in vortexing time, temperature, or pH.

-

Troubleshooting Steps:

-

Standardize all manual steps: Ensure consistent timing and technique for all sample manipulations.

-

Verify pH: If pH adjustment is part of your protocol, measure the pH of a subset of samples after adjustment to ensure consistency.

-

Use an appropriate internal standard: A SIL-IS added at the beginning of the sample preparation process will help normalize for variability in extraction efficiency.

-

Part 2: Liquid Chromatography

The goal of chromatography is to separate Etifoxine Desmethyl from co-eluting matrix components that cause ion suppression.

Problem: Poor peak shape (fronting, tailing, or broad peaks).

-

Causality:

-

Peak Tailing: Often caused by secondary interactions between the basic amine group of Etifoxine Desmethyl and acidic residual silanols on the surface of the silica-based stationary phase.

-

Peak Fronting: Can be a result of column overload or an injection solvent that is too strong.

-

Broad Peaks: May indicate poor retention, a contaminated column, or extra-column volume.

-

-

Troubleshooting Steps:

-

Adjust mobile phase pH: Adding a small amount of an acidic modifier, such as formic acid (0.1%), to the mobile phase will protonate the secondary amine of Etifoxine Desmethyl, reducing its interaction with silanols and improving peak shape.

-

Consider a different column chemistry: A column with end-capping or a hybrid particle technology can reduce silanol activity. For polar metabolites, a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be an effective alternative to RPLC.

-

Match injection solvent to mobile phase: Ensure your injection solvent is of similar or weaker strength than the initial mobile phase conditions to avoid peak distortion.

-

Problem: Etifoxine Desmethyl elutes in the void volume with matrix components.

-

Causality: Insufficient retention on a standard C18 column due to the metabolite's increased polarity.

-

Troubleshooting Steps:

-

Modify the mobile phase: Increase the aqueous component of the mobile phase in the initial gradient conditions.

-

Use a polar-embedded or polar-endcapped RPLC column: These columns are designed to provide better retention for polar analytes.

-

Switch to HILIC: HILIC is specifically designed for the retention of polar compounds and can provide excellent separation from the bulk of the plasma matrix components.

-

Part 3: Mass Spectrometry

Optimizing the mass spectrometer parameters is the final step in maximizing the signal-to-noise ratio for Etifoxine Desmethyl.

Problem: Low or no signal for the precursor ion.

-

Causality: Incorrect ionization settings or suboptimal source conditions.

-

Troubleshooting Steps:

-

Confirm positive ionization mode: Ensure your instrument is set to ESI+.

-

Optimize source parameters: Systematically tune the capillary voltage, source temperature, and gas flows to maximize the intensity of the m/z 273.7 precursor ion.

-

Check for adduct formation: In some cases, the analyte may preferentially form adducts (e.g., [M+Na]⁺ or [M+K]⁺). Widen your mass range in a full scan experiment to check for these species.

-

Problem: Low signal for product ions.

-

Causality: Suboptimal collision energy or selection of a low-intensity fragment.

-

Troubleshooting Steps:

-

Perform a product ion scan: Infuse a standard solution of Etifoxine Desmethyl and acquire a product ion scan to identify the most abundant and stable fragment ions.

-

Optimize collision energy: For the most intense product ions, perform a collision energy optimization experiment to determine the voltage that yields the maximum signal intensity. This is a critical step for maximizing sensitivity in MRM mode.

-

Experimental Protocols & Data

Predicted Mass Spectrometry Parameters for Etifoxine Desmethyl

The following table provides a starting point for your method development. These values are predicted based on the known fragmentation of Etifoxine and general principles of mass spectrometry and should be empirically optimized on your instrument.

| Parameter | Predicted Value | Rationale |

| Precursor Ion [M+H]⁺ (m/z) | 273.7 | Based on the molecular weight of Etifoxine Desmethyl (272.72 g/mol ). |

| Primary Product Ion (m/z) | 228.1 | Predicted loss of the ethylamine side chain, similar to the parent drug.[1] |

| Secondary Product Ion (m/z) | 183.1 | Further fragmentation of the benzoxazine ring structure. |

| Ionization Mode | ESI+ | The secondary amine is readily protonated. |

| Collision Energy (CE) | 15-30 eV | This is a typical range for small molecules of this size and should be optimized. |

Step-by-Step Protocol for Collision Energy Optimization

-

Prepare a working standard of Etifoxine Desmethyl at a concentration that gives a stable signal (e.g., 100 ng/mL).

-

Set up an infusion experiment where the standard is continuously delivered to the mass spectrometer.

-

In your instrument software, create a method to perform a product ion scan of the precursor ion m/z 273.7.

-

Identify the top 2-3 most intense product ions from the resulting spectrum.

-

Create a new experiment where you monitor the MRM transitions for these product ions while ramping the collision energy (e.g., from 5 to 40 eV in 2 eV steps).

-

Plot the intensity of each product ion as a function of collision energy to determine the optimal value for each transition.

Visualizations

Troubleshooting Workflow for Low Sensitivity

Caption: A logical workflow for troubleshooting low sensitivity issues.

Predicted Fragmentation of Etifoxine Desmethyl

Caption: Predicted fragmentation pathway for Etifoxine Desmethyl.

References

-

Djabrouhou, N., Guermouche, M., & Guermouche, H. (2014). Development of a stability-indicating HPLC method of etifoxine with characterization of degradation products by LC-MS/TOF, 1H and 13C NMR. Journal of Pharmaceutical and Biomedical Analysis, 98, 347-356. Available at: [Link]

Sources

Technical Support Center: Minimizing On-Column Degradation of Etifoxine

Executive Summary

Etifoxine hydrochloride (Stresam) is a benzoxazine derivative used for its anxiolytic properties. While effective, the benzoxazine ring is chemically labile, particularly prone to hydrolysis and ring-opening reactions.

In High-Performance Liquid Chromatography (HPLC), Etifoxine presents a unique challenge: On-Column Degradation . This phenomenon occurs when the separation environment itself (the stationary phase surface or mobile phase conditions) catalyzes the breakdown of the analyte during its residence in the column. This results in distorted peak shapes ("saddle" peaks), poor mass balance, and the generation of artifactual impurities (often labeled DPA or DPB).

This guide provides a root-cause analysis and troubleshooting protocols to eliminate these artifacts and ensure method robustness.

Module 1: Diagnostic Workflow

Q: How do I distinguish between "dirty samples" and "on-column degradation"?

A: The distinction lies in peak topology and residence time dependance. If the impurity is present in the vial, it elutes as a sharp, defined peak. If the degradation is happening on-column, the reaction occurs continuously as the band moves, resulting in specific distortions.

The "Bridge" Phenomenon: On-column degradation often manifests as a plateau or "bridge" connecting the parent peak (Etifoxine) to the degradation product peak. This represents the drug molecules that degraded at various points along the column length.

Diagnostic Decision Tree

Figure 1: Diagnostic logic to differentiate on-column reactivity from sample instability.

Module 2: Stationary Phase Selection (The Silanol Effect)

Q: Why does my C18 column cause Etifoxine to degrade?

A: The culprit is often Silanol Activity . Etifoxine contains nitrogenous moieties that can interact with residual silanols (Si-OH) on the silica surface. These silanols can act as weak Lewis acids, catalyzing the ring-opening hydrolysis of the benzoxazine moiety.

The Fix: You must minimize the interaction between the Etifoxine molecule and the silica backbone.

Protocol: Column Selection Criteria

Do not use "General Purpose" C18 columns. Use the criteria below to select a column that provides "Steric Protection."

| Parameter | Recommended Specification | Scientific Rationale |

| Carbon Load | High (> 15-20%) | Higher carbon density creates a hydrophobic shield, preventing the analyte from reaching the active silica surface [1]. |

| End-Capping | Double / Exhaustive | Chemically bonding free silanols prevents Lewis acid catalysis. |

| Particle Base | Hybrid (e.g., BEH) or High-Purity Type B Silica | Hybrid particles have fewer surface silanols than standard silica. |

| Bonding | Sterically Protected C18 | Bulky side chains (e.g., di-isopropyl) block access to the silanol surface. |

Expert Tip: If a high-load C18 fails, switch to a Phenyl-Hexyl phase. The pi-pi interactions can offer alternative selectivity while often providing better shielding of the silica surface for aromatic compounds like Etifoxine.

Module 3: Mobile Phase Chemistry

Q: Is my mobile phase pH triggering the hydrolysis?

A: Likely, yes. Etifoxine is sensitive to acidic hydrolysis (forming impurities DPA/DPB) [2].[1][2][3] Many standard HPLC methods use 0.1% Formic Acid or TFA (pH ~2.0 - 2.5). This is too aggressive for sensitive benzoxazines during a retention window of 10-20 minutes.

Optimization Protocol